molecular formula C7H5N3O3S B1434320 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid CAS No. 1707375-53-8

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

Cat. No.: B1434320
CAS No.: 1707375-53-8
M. Wt: 211.2 g/mol
InChI Key: CGWSCKDEYBZPMY-UHFFFAOYSA-N
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Description

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound that features a unique structure combining a thieno ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable acylating agent to form the thieno ring, followed by cyclization with a triazine precursor. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid stands out due to its combined thieno and triazine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-oxothieno[3,2-d]triazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)6-4(8-9-10)1-2-14-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWSCKDEYBZPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 2
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 5
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 6
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

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